molecular formula C9H15BrN2O B2519094 4-bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole CAS No. 1855944-50-1

4-bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole

Cat. No.: B2519094
CAS No.: 1855944-50-1
M. Wt: 247.136
InChI Key: IWJFXPOBSIHGRK-UHFFFAOYSA-N
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Description

“4-bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are important in the field of medicinal chemistry due to their presence in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It would also have a bromine atom attached at the 4-position, an ethoxymethyl group at the 5-position, and a propyl group at the 1-position .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazoles in general can undergo a variety of reactions. They can act as nucleophiles in reactions with electrophiles, and the bromine atom could potentially be replaced in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromine atom would make the compound relatively heavy and could influence its reactivity. The ethoxymethyl and propyl groups could affect its solubility .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Many pyrazole derivatives bind to biological targets such as enzymes or receptors, influencing their activity .

Properties

IUPAC Name

4-bromo-5-(ethoxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2O/c1-3-5-12-9(7-13-4-2)8(10)6-11-12/h6H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJFXPOBSIHGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)Br)COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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